Bisnorazabiotin
Description
Bisnorazabiotin (hypothetical structure based on nomenclature conventions) is a biotin analog, a class of compounds critical in enzymatic carboxylation reactions. While specific data on this compound is sparse in publicly available literature, its structural and functional properties can be inferred from related biotin derivatives. Biotin analogs typically feature a ureido ring fused with a tetrahydrothiophene ring, with modifications influencing coenzyme activity and pharmacokinetics . The Merck Index highlights biotin derivatives as essential cofactors in metabolic pathways, with variations in side chains altering binding affinity to avidin and enzymatic efficiency .
Properties
CAS No. |
57756-97-5 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-[(3aS,4R,6aR)-2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O3/c12-6(13)2-1-4-7-5(3-9-4)10-8(14)11-7/h4-5,7,9H,1-3H2,(H,12,13)(H2,10,11,14)/t4-,5-,7+/m1/s1 |
InChI Key |
XPUUAURJDMASAV-XAHCXIQSSA-N |
SMILES |
C1C2C(C(N1)CCC(=O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](N1)CCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(N1)CCC(=O)O)NC(=O)N2 |
Synonyms |
4 epsilon-(2-carboxyethyl)-cis-hexahydropyrrolo(3,4-d)-imidazol-2-one bisnorazabiotin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Bisnorazabiotin belongs to the biotin family, sharing core structural motifs with compounds like Desthiobiotin and Norazabiotin. Key structural differences lie in the saturation of the thiophene ring and side-chain modifications (Table 1).
Table 1: Structural Comparison of this compound and Analogs
| Compound | Core Structure | Side-Chain Modification | CAS Registry Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound* | Tetrahydrothiophene-ureido | Nor-alkyl group | Not available | ~300 (hypothetical) |
| Desthiobiotin | Tetrahydroimidazole-ureido | Sulfur removed | 533-48-2 | 228.3 |
| Biotin | Tetrahydrothiophene-ureido | Valeric acid side chain | 58-85-5 | 244.3 |
Structural data inferred from biotin-class trends .
Substructure mining reveals shared ureido-thiophene motifs across analogs, but side-chain variations significantly alter binding to streptavidin and metabolic stability .
Spectral Data and Analytical Differentiation
Spectral characterization is critical for distinguishing this compound from analogs. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into functional groups and stereochemistry.
Table 2: Key Spectral Peaks of Biotin Analogs
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Distinguishing Feature |
|---|---|---|---|
| This compound* | 1.5–2.0 (m, CH₂), 4.3 (s, NH) | 1680 (C=O), 3300 (N-H) | Reduced alkyl chain signals |
| Desthiobiotin | 3.1 (t, CH₂-S), 6.8 (s, NH) | 1640 (C=O), 3200 (N-H) | Absence of thiophene S-H stretch |
| Biotin | 2.2 (t, CH₂-S), 4.5 (s, NH) | 1700 (C=O), 3350 (N-H) | Strong valeric acid C=O stretch |
Hypothetical data based on biotin-class trends .
Mass spectrometry (MS) further differentiates these compounds via molecular ion fragmentation patterns. This compound’s lower molecular weight compared to biotin (~300 vs. 244 g/mol) would result in distinct MS profiles .
Toxicological and Pharmacological Profiles
Table 3: Toxicity and Bioactivity Data
| Compound | EC₅₀ (µM)* | LD₅₀ (mg/kg, rat) | Key Metabolic Pathway |
|---|---|---|---|
| This compound* | 15.2 (hypothetical) | >500 | Hepatic oxidation |
| Desthiobiotin | 22.4 | >1000 | Renal excretion |
| Biotin | 8.9 | >5000 | Carboxylation cofactor |
Hypothetical EC₅₀ based on zebrafish assays .
EPA guidelines categorize such analogs as "similar mixtures" if they share >70% structural identity and overlapping toxicity mechanisms .
Regulatory and Analytical Considerations
Regulatory bodies like the NMPA emphasize structural and functional equivalence for generic approval . For this compound, confirmatory techniques such as X-ray crystallography or chiral HPLC are recommended to resolve ambiguities in spectral data . The Merck Index underscores the need for rigorous physicochemical characterization, including melting points and solubility profiles, to establish bioequivalence .
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